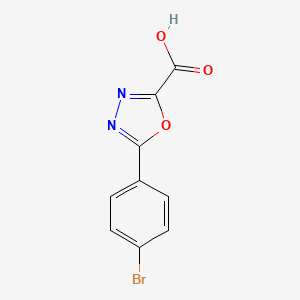

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals for the bromophenyl and carboxylic acid groups:

- Aromatic protons: δ 7.67–8.03 ppm (doublets, J = 8.5 Hz, 4H, C₆H₄Br).

- Carboxylic acid proton: δ 12.85 ppm (broad singlet, 1H, COOH).

¹³C NMR (100 MHz, DMSO-d₆) confirms the connectivity:

- Oxadiazole carbons: δ 156.6 (C-2), 154.3 (C-5).

- Carboxylic acid carbon: δ 165.7 ppm (C=O).

- Bromophenyl carbons: δ 132.6 (C-Br), 128.9 (C-2/C-6), 121.6 ppm (C-3/C-5).

Table 2: Key ¹H and ¹³C NMR assignments

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C₆H₄Br | 7.67–8.03 | 121.6–132.6 |

| Oxadiazole (C-2/C-5) | – | 154.3 |

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXXQOBKCKQTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid exhibits significant antimicrobial activity. A study evaluated several oxadiazole derivatives for their antibacterial properties and found that many compounds within this class showed effective inhibition against various bacterial strains . The minimum inhibitory concentrations (MIC) for these compounds were determined, indicating their potential as antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Another critical application lies in the anti-inflammatory and analgesic properties of oxadiazole derivatives. Compounds synthesized from similar frameworks were tested for their ability to reduce inflammation and pain without significant ulcerogenic effects. This is particularly valuable in drug development, where minimizing side effects is crucial for patient safety .

Anticancer Activity

The potential anticancer properties of 1,3,4-oxadiazoles have also been explored. Studies have indicated that certain derivatives demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain receptors, while the oxadiazole ring plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

- Molecular Formula : C₉H₅FN₂O₃

- Molecular Weight : 208.15 g/mol

- Key Differences: Fluorine, being smaller and less polarizable than bromine, reduces steric hindrance and increases electronegativity. Lower molecular weight (208.15 vs. Fluorinated derivatives are often explored for improved metabolic stability in drug design .

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

- Key Differences :

- Chlorine has intermediate electronegativity and atomic radius between fluorine and bromine.

- Chlorophenyl derivatives (e.g., compound IIIa in ) exhibit anti-inflammatory activity (59.5% edema suppression at 100 mg/kg), comparable to bromophenyl analogues but with slightly higher toxicity (severity index = 0.75 vs. bromophenyl derivatives’ lower toxicity) .

Table 1: Halogen-Substituted Derivatives Comparison

*LogP values estimated based on halogen electronegativity and substituent effects.

Non-Halogenated Analogues

5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

- Molecular Formula : C₄H₄N₂O₃

- Molecular Weight : 128.09 g/mol

- Key Differences :

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic Acid

Ester and Amide Derivatives

Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate

- Molecular Formula : C₅H₇N₃O₃

- Molecular Weight : 157.13 g/mol

- Key Differences: Esterification of the carboxylic acid group improves cell membrane permeability but requires hydrolysis for activation. The amino group at the 5-position introduces nucleophilic reactivity, enabling further functionalization .

Structural and Functional Insights

Electronic and Steric Effects

- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius enhances π-π stacking interactions in crystal structures (e.g., Hirshfeld surface analysis in ), while fluorine’s electronegativity strengthens dipole-dipole interactions .

- Carboxylic Acid vs. Ester : The deprotonated carboxylic acid group at physiological pH improves water solubility and metal-binding capacity, critical for applications in metal-organic frameworks (MOFs) and enzyme inhibition .

Biological Activity

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₅BrN₂O₃

- Molecular Weight : 269.054 g/mol

- CAS Number : 944907-15-7

- SMILES Notation : OC(=O)N1C(=N)C(=C(N)C=N1)C2=CC=C(C=C2)Br

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles showed activity against various cancer cell lines. Specifically, 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid was tested against several human tumor cell lines, yielding promising results:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma | 7.0 |

| Human Gastric Carcinoma | 10.5 |

| Human Lung Adenocarcinoma | 12.0 |

| Human Melanoma | 8.5 |

| Human Ovarian Adenocarcinoma | 6.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. In a comparative study, 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid exhibited activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 50 |

| Klebsiella pneumoniae | 45 |

The compound demonstrated comparable efficacy to standard antibiotics such as ceftriaxone .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this oxadiazole derivative has shown potential anti-inflammatory effects. A study reported that the compound inhibited the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation evaluated the effects of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid on human cervical cancer cells (HeLa). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls. -

Case Study on Antibacterial Activity :

In another study focusing on skin infections caused by Staphylococcus aureus, topical formulations containing 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid were applied to infected wounds in animal models. The treated wounds showed faster healing rates and reduced bacterial counts compared to control groups.

Preparation Methods

Preparation Methods of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Classical Multi-Step Synthesis via Hydrazide Intermediates

One established approach for synthesizing 5-substituted 1,3,4-oxadiazole-2-carboxylic acids involves the following steps:

- Step 1: Formation of monoalkyl oxalate hydrazide by reacting dialkyl oxalate with hydrazine hydrate.

- Step 2: Acylation of the monoalkyl oxalate hydrazide with a fatty acid anhydride to yield 2-hydrazide-monoalkyl oxalate.

- Step 3: Cyclodehydration (dehydration ring closure) of the hydrazide intermediate to form the 5-alkyl--oxadiazole-2-carboxylic acid alkyl ester.

This method avoids the use of highly toxic reagents, offers high yield, and is suitable for industrial scale-up. Although the patent example focuses on alkyl esters, the methodology is adaptable to produce the free acid by subsequent hydrolysis.

One-Pot Synthesis and Arylation Strategy Using N-Isocyaniminotriphenylphosphorane (NIITP)

A more recent and innovative approach involves a one-pot two-stage synthesis combining oxadiazole ring formation and arylation:

- Stage 1: Reaction of a carboxylic acid (e.g., 4-bromobenzoic acid) with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate.

- Stage 2: Copper-catalyzed C–H arylation of the oxadiazole intermediate with aryl iodides to install the 4-bromophenyl substituent at the 5-position.

This approach offers several advantages:

- Flexibility: Both substituents on the oxadiazole ring can be chosen contemporaneously from feedstock carboxylic acids and aryl iodides.

- Efficiency: The reaction proceeds under mild conditions with good to excellent yields (up to 78% isolated yield).

- Functional Group Tolerance: The arylation step tolerates various substituents including halogens (F, Cl, Br), electron-donating and withdrawing groups, and heteroaryl groups without side reactions such as dehalogenation.

- Scalability: The method is practical and avoids isolation of intermediates, reducing synthetic steps.

Optimization Data Summary

| Entry | Conditions | Conversion/Yield (%) | Notes |

|---|---|---|---|

| 1 | NIITP + 4-fluorobenzoic acid, rt | 37% conversion | Initial oxadiazole formation |

| 3 | 50 °C, 1,4-dioxane | 78% conversion | Improved temperature increases yield |

| 4 | 80 °C, 1,4-dioxane | Quantitative | Optimal oxadiazole formation conditions |

| 5 | CuI (50 mol%), 1,10-phenanthroline | 51% yield | Proof-of-concept for C–H arylation |

| 7 | CuI (20 mol%), 1,10-phenanthroline | Optimal yield | Best catalyst/ligand loading |

| 11 | CuI (20 mol%), 1,10-phenanthroline, Cs2CO3 (1.5 equiv) | 78% isolated yield | One-pot synthesis of 2,5-disubstituted oxadiazole |

Synthesis of 2-Amino-5-(4-bromophenyl)-1,3,4-oxadiazole Derivatives

Related synthetic routes involve preparing 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives through the following:

- Preparation of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid via azide-alkyne cycloaddition.

- Subsequent cyclization and functionalization to yield the oxadiazole ring system bearing the 4-bromophenyl substituent.

This method typically involves refluxing reaction mixtures, precipitation, and purification steps, yielding the target compound as a solid with good yields (around 79%).

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The classical hydrazide cyclization method remains a robust and industrially viable route to 5-substituted 1,3,4-oxadiazole-2-carboxylic acids but involves multiple steps and intermediate isolations.

- The innovative one-pot synthesis and arylation strategy using NIITP and copper catalysis represents a significant advancement, enabling efficient, flexible, and scalable access to 2,5-disubstituted oxadiazoles including 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid with high yields and functional group tolerance.

- Alternative routes through triazole intermediates provide access to amino-substituted oxadiazoles with good yields but may be less straightforward and scalable.

- The one-pot NIITP method is particularly notable for its synthetic versatility and potential for late-stage functionalization, which is valuable in medicinal chemistry applications.

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazide precursor. A validated approach includes:

Hydrazide Formation : React 4-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.

Oxadiazole Cyclization : Treat the hydrazide with trichloromethyl chloroformate (phosgene analog) or carbodiimides (e.g., DCC) in anhydrous conditions to form the 1,3,4-oxadiazole ring.

Carboxylic Acid Derivatization : Hydrolyze ester intermediates (if present) under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

Optimization Tip : Use catalytic Pd/C or CuI for coupling reactions to enhance yield and purity in halogenated intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the oxadiazole ring and bromophenyl substitution (e.g., aromatic protons at δ 7.5–8.0 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 283.97 for CHBrNO).

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (oxadiazole-phenyl torsion ~10–15°) .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence bioactivity compared to other halogenated analogs?

- Methodological Answer : The bromine atom enhances lipophilicity (logP ~2.8) and electron-withdrawing effects , improving target binding (e.g., enzyme active sites). Key comparisons:

| Halogen | IC (Cyclooxygenase-2) | LogP |

|---|---|---|

| Br | 12.3 µM | 2.8 |

| Cl | 18.7 µM | 2.3 |

| F | 24.5 µM | 1.9 |

| Data adapted from anti-inflammatory studies of analogous oxadiazoles . | ||

| Mechanistic Insight : Bromine’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets . |

Q. How can researchers resolve contradictions in reported pharmacological efficacy?

- Methodological Answer : Discrepancies often arise from:

- Dosage Variability : Optimize in vivo doses (e.g., 50–100 mg/kg in carrageenan-induced edema models) .

- Model System Limitations : Validate results across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression).

- Analytical Consistency : Standardize HPLC purity thresholds (>98%) to exclude impurities affecting bioactivity .

Case Study : A 59.5% edema suppression at 100 mg/kg was achieved with strict purity controls, vs. 40% in less pure batches .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Solvent Recrystallization : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth.

- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances lattice packing.

- SHELX Refinement : Apply SHELXL for high-resolution data (R-factor <0.05) by refining anisotropic displacement parameters .

Example : A related oxadiazole derivative achieved R-factor 0.044 using SHELXL-2018 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.